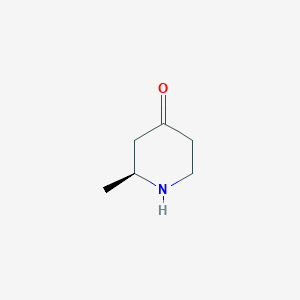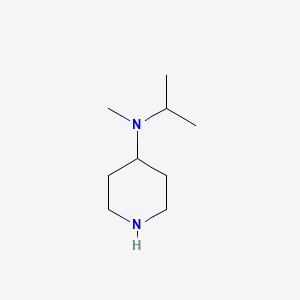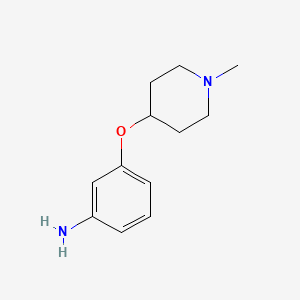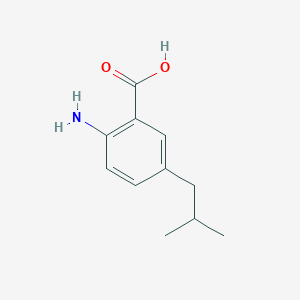
(2S)-2-Methyl-4-piperidinone
Overview
Description
(2S)-2-Methyl-4-piperidinone, also known as MPD, is a cyclic amide that has been synthesized and studied for its potential applications in various scientific fields. MPD has a unique chemical structure that makes it a valuable tool for research in areas such as organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-4-piperidinone is not fully understood, but it is believed to act as a nucleophile in chemical reactions. It has been shown to react with various electrophiles, including aldehydes and ketones, to form imines and enamines. This compound has also been shown to react with carboxylic acids to form amides.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. It has been used as a solvent in various biochemical assays, and has been shown to have minimal interference with the assays.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-Methyl-4-piperidinone is its high purity and availability, making it a readily accessible compound for research. It also has a low toxicity, making it a safe compound to work with in the lab. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving (2S)-2-Methyl-4-piperidinone. One area of interest is its potential use as a chiral auxiliary in the synthesis of enantiomerically pure compounds. This compound could also be used as a building block for the synthesis of cyclic peptides, which have potential applications in drug discovery. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Scientific Research Applications
(2S)-2-Methyl-4-piperidinone has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize cyclic peptides, which have potential applications in drug discovery. This compound has also been used as a chiral auxiliary in organic synthesis, allowing for the production of enantiomerically pure compounds. Additionally, this compound has been studied for its potential use as a solvent in chemical reactions, as it has a low toxicity and high boiling point.
properties
IUPAC Name |
(2S)-2-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVHMZSKMQPCKB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B3284672.png)

![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)


![3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B3284709.png)



